Shishijimicin C

Description

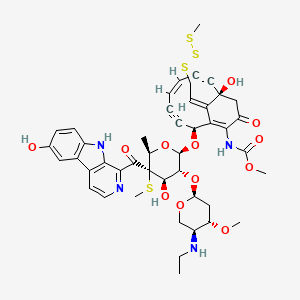

Shishijimicin C is a member of the enediyne family of natural products, isolated alongside Shishijimicin A and B from the marine ascidian Didemnum proliferum . These compounds are characterized by a highly reactive enediyne core, which generates DNA-damaging 1,4-benzenoid diradicals upon activation, and a unique β-carboline disaccharide domain that facilitates DNA intercalation . This compound shares the same enediyne core as its siblings (A and B) and other marine enediynes like namenamicin and calicheamicin γ1 .

Propriétés

Formule moléculaire |

C45H50N4O12S4 |

|---|---|

Poids moléculaire |

967.2 g/mol |

Nom IUPAC |

methyl N-[(1R,4Z,8S,13Z)-8-[(2R,3R,4R,5R,6R)-3-[(2S,4S,5S)-5-(ethylamino)-4-methoxyoxan-2-yl]oxy-4-hydroxy-5-(6-hydroxy-9H-pyrido[3,4-b]indole-1-carbonyl)-6-methyl-5-methylsulfanyloxan-2-yl]oxy-1-hydroxy-13-[2-(methyltrisulfanyl)ethylidene]-11-oxo-10-bicyclo[7.3.1]trideca-4,9-dien-2,6-diynyl]carbamate |

InChI |

InChI=1S/C45H50N4O12S4/c1-7-46-30-23-58-34(21-33(30)56-3)61-39-41(53)45(62-5,40(52)38-36-26(15-18-47-38)27-20-25(50)13-14-29(27)48-36)24(2)59-42(39)60-32-12-10-8-9-11-17-44(55)22-31(51)37(49-43(54)57-4)35(32)28(44)16-19-64-65-63-6/h8-9,13-16,18,20,24,30,32-34,39,41-42,46,48,50,53,55H,7,19,21-23H2,1-6H3,(H,49,54)/b9-8-,28-16-/t24-,30+,32+,33+,34+,39-,41-,42+,44+,45-/m1/s1 |

Clé InChI |

MFKZOPIAQKMURV-FIPNERGISA-N |

SMILES isomérique |

CCN[C@H]1CO[C@H](C[C@@H]1OC)O[C@@H]2[C@H]([C@@]([C@H](O[C@H]2O[C@H]3C#C/C=C\C#C[C@@]\4(CC(=O)C(=C3/C4=C/CSSSC)NC(=O)OC)O)C)(C(=O)C5=NC=CC6=C5NC7=C6C=C(C=C7)O)SC)O |

SMILES canonique |

CCNC1COC(CC1OC)OC2C(C(C(OC2OC3C#CC=CC#CC4(CC(=O)C(=C3C4=CCSSSC)NC(=O)OC)O)C)(C(=O)C5=NC=CC6=C5NC7=C6C=C(C=C7)O)SC)O |

Synonymes |

Shishijimicin C |

Origine du produit |

United States |

Analyse Des Réactions Chimiques

Bergman Cycloaromatization

Shishijimicin A’s enediyne core undergoes Bergman cyclization under physiological conditions to generate a cytotoxic 1,4-didehydrobenzene biradical, enabling DNA strand scission.

| Reaction Parameter | Value | Source |

|---|---|---|

| Activation enthalpy (ΔH‡) | ~25–32 kcal/mol | |

| Reaction enthalpy (ΔRH) | ~14–18 kcal/mol | |

| Critical C1–C6 distance | 3.2–3.8 Å |

This reaction is triggered by La(III)-mediated coordination , enabling precise diastereocontrol during synthesis .

Reetz–Müller-Starke Reaction

Used to construct the sulfur-bearing quaternary carbon center in the carboline disaccharide domain:

-

Substrate : Dithioketal 15

-

Conditions : TMSCN, SnCl4, CH2Cl2, 0°C

Glycosidation and Coupling Reactions

-

Mukaiyama glycosidation : Coupling of glycosyl donor 5 with methylthio sugar 4 (AgClO4/SnCl2, 85% yield) .

-

Carboline dianion coupling : Addition to disaccharide aldehyde 21 (KHMDS, t-BuLi, 70% yield) .

Synthetic Strategies for Shishijimicin A Analogues

Recent studies have streamlined Shishijimicin A’s synthesis to enable ADC development. Key steps include:

Trisulfide Assembly

-

Reagents : PhthNSSMe (patented trisulfenylating agent).

-

Conditions : LaCl3·2LiCl, TIPSCl, −78°C to RT.

DNA Interaction and Cleavage Mechanism

Shishijimicin A binds DNA’s minor groove, intercalating its β-carboline moiety. The resulting biradical abstracts hydrogen atoms from deoxyribose, causing double-strand breaks .

Challenges and Innovations

Comparaison Avec Des Composés Similaires

Structural Similarities and Differences

All three Shishijimicins (A, B, C) feature:

Key distinctions :

| Feature | Shishijimicin A | Shishijimicin B | Shishijimicin C |

|---|---|---|---|

| Potency (IC50) | 0.47 pM (P388 cells) | 2.0–3.3 nM | Data limited |

| Carbohydrate Modifications | 6-deoxy sugar with MeS/OH groups | Simplified sugar domain | Likely intermediate complexity |

| β-Carboline Substituents | Fully substituted | Partial substitution | Unknown |

Shishijimicin A is the most potent, with sub-picomolar cytotoxicity, attributed to optimized interactions between its β-carboline and DNA minor grooves . Shishijimicin B, while structurally similar, shows reduced potency (nanomolar range), likely due to a less complex carbohydrate domain . This compound’s exact structure and activity remain less documented, but it is hypothesized to occupy an intermediate position in the potency hierarchy .

Comparison with Other Enediyne Natural Products

Calicheamicin γ1

Namenamicin

Mechanistic Insights: DNA Interaction and Cleavage

Shishijimicins bind DNA via two mechanisms:

Intercalation: β-Carboline inserts into DNA minor grooves, stabilizing the complex .

Cleavage : Enediyne activation produces diradicals that induce double-strand breaks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.